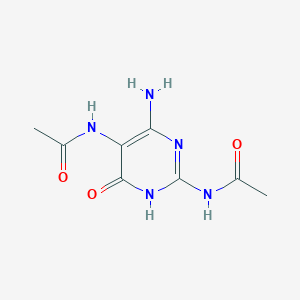

N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide

Description

Properties

CAS No. |

90180-99-7 |

|---|---|

Molecular Formula |

C8H11N5O3 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

N-(2-acetamido-4-amino-6-oxo-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C8H11N5O3/c1-3(14)10-5-6(9)12-8(11-4(2)15)13-7(5)16/h1-2H3,(H,10,14)(H4,9,11,12,13,15,16) |

InChI Key |

SZDLFDODOAQYKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(NC1=O)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace the glutamic acid part of a related compound with primary, secondary, and aryl amines . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is a compound with significant potential across various scientific research applications. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by relevant case studies and data.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that compounds based on this structure displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

Another promising application is in anticancer research. Compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines. For instance, derivatives have shown cytotoxic effects against breast and lung cancer cells, potentially through the induction of apoptosis .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been found to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine analogs used in cancer therapy. Inhibition of DPD can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil by increasing their bioavailability .

Agricultural Science Applications

Pesticidal Activity

this compound derivatives have been evaluated for their pesticidal properties. Research indicates that these compounds can effectively control certain pests and pathogens in crops, reducing the need for synthetic pesticides. The mode of action involves interference with the metabolic processes of pests .

Plant Growth Regulation

Additionally, studies suggest that this compound may act as a plant growth regulator. It has been shown to promote growth in various plant species by enhancing nutrient uptake and stimulating root development .

Material Science Applications

Polymer Synthesis

In material science, this compound has potential applications in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with desirable mechanical and thermal properties. Research is ongoing to explore its use in creating biodegradable plastics .

Nanocomposite Development

The compound's unique structure allows it to be incorporated into nanocomposites for improved strength and durability. Studies have reported enhanced mechanical properties when this compound is integrated into polymer matrices .

Antimicrobial Activity Study

A recent study assessed the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results indicated a significant zone of inhibition compared to control groups, suggesting its potential as a natural antimicrobial agent.

Anticancer Research

In vitro studies have demonstrated that certain derivatives can reduce cell viability in cancer cell lines by over 50% at specific concentrations. This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Agricultural Field Trials

Field trials conducted on crops treated with this compound-based pesticides showed a marked reduction in pest populations and improved crop yields compared to untreated controls.

Mechanism of Action

The mechanism of action of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can disrupt the growth of rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and crystallographic differences between N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide and analogous compounds:

Key Observations

In contrast, the thiadiazole-based analog contains a sulfur-rich aromatic ring, which is electron-deficient and may favor electrophilic interactions.

Substituent Effects: The target’s 2,5-diacetamide groups likely improve solubility and serve as hydrogen-bond donors/acceptors. The thiadiazole compound features sulfanediyl bridges and quinoline substituents, which introduce rigidity and π-stacking capability.

Crystallographic Behavior: The thiadiazole compound crystallizes in a monoclinic system (P21/n) with a 2D hydrogen-bonded network (R1 = 0.044), stabilized by O–H···O and C–H···O interactions. The target compound’s crystal structure remains unreported, but its amino and oxo groups suggest similar propensity for intermolecular H-bonding.

Biological Relevance :

- Dihydropyrimidines (target) are associated with enzyme inhibition (e.g., dihydrofolate reductase) and calcium channel modulation. Thiadiazoles are linked to antimicrobial and antitumor activities due to sulfur’s role in disrupting metabolic pathways. Tetrahydropyrimidines may exhibit varied pharmacokinetics due to saturation and substituent bulk.

Data Table: Comparative Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s dihydropyrimidine core can be synthesized via modified Biginelli reactions, while the thiadiazole analog requires sulfanediyl coupling steps.

- Biological Potential: The target’s acetamide groups and dihydropyrimidine core position it as a candidate for antimicrobial or enzyme inhibition studies, contrasting with the thiadiazole analog’s likely DNA intercalation (quinoline moiety) .

Biological Activity

N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is a compound belonging to the class of dihydropyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N4O3. The structure features a dihydropyrimidine core with two acetamide groups attached, contributing to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an enzyme inhibitor and modulator of cellular pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that compounds related to N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine) exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 0.65 | Induction of apoptosis |

| U-937 (Monocytic leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic cancer) | 1.50 | Inhibition of cell proliferation |

These results indicate that the compound can induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine) derivatives have also shown promising antimicrobial properties. The following table summarizes findings from various studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Fungicidal |

These findings suggest that the compound could be effective against both bacterial and fungal pathogens .

Case Studies and Research Findings

In a study published in MDPI, researchers synthesized various derivatives of dihydropyrimidines and evaluated their biological activity. The study highlighted that modifications to the acetamide groups significantly enhanced the anticancer activity against MCF-7 and U-937 cell lines . Another investigation focused on the antimicrobial properties, revealing that certain derivatives exhibited potent activity against resistant strains of bacteria .

Q & A

Q. How do non-covalent interactions (e.g., π-stacking, van der Waals) affect its biological activity or material properties?

- Methodological Answer : Perform docking studies (AutoDock Vina) to predict π-stacking with biological targets (e.g., DNA bases). Experimentally, modify substituents (e.g., replace acetamide with bulkier groups) and assay activity changes. For materials, measure thermal conductivity or dielectric constants to correlate with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.